N-(1H-indol-5-yl)-1-(2-methoxyethyl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14777763
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(1H-indol-5-yl)-1-(2-methoxyethyl)indole-2-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-25-11-10-23-18-5-3-2-4-15(18)13-19(23)20(24)22-16-6-7-17-14(12-16)8-9-21-17/h2-9,12-13,21H,10-11H2,1H3,(H,22,24) |
| Standard InChI Key | CZPUKUWJFFEGFA-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features two indole rings: a 1H-indol-5-yl group attached via a carboxamide bond to the second indole moiety, which is substituted at the N1 position with a 2-methoxyethyl chain (Fig. 1) . The molecular formula is C₁₉H₂₀N₃O₂, with a molecular weight of 329.39 g/mol. Key functional groups include:
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Indole rings: Contributing π-π stacking capabilities and hydrogen-bonding sites via N–H groups.
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Methoxyethyl substituent: Enhancing solubility and influencing metabolic stability through steric and electronic effects .
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Carboxamide linker: Facilitating hydrogen bonding with biological targets, such as enzymes or receptors .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₃O₂ |
| Molecular Weight | 329.39 g/mol |
| Calculated logP | 2.8 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (Indole NH, carboxamide NH) |
| Hydrogen Bond Acceptors | 4 (Carboxamide O, methoxy O) |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole rings :
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N1-Alkylation: Introduction of the 2-methoxyethyl group to 5-nitroindole under basic conditions (e.g., NaH/DMF), followed by nitro reduction to yield 5-aminoindole.
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Carboxamide Formation: Coupling the amine with indole-2-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) .
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Purification: Chromatographic techniques to isolate the target compound, with yields typically ranging from 40–60%.
Challenges and Solutions
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Regioselectivity: Alkylation at N1 over C3 is achieved using bulky bases to sterically hinder competing sites .
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Solubility Issues: The methoxyethyl group mitigates poor aqueous solubility inherent to indole derivatives, as evidenced by improved logP values compared to unsubstituted analogs .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Indole derivatives disrupt bacterial membranes via lipid bilayer interactions and efflux pump inhibition . The carboxamide group in this compound may target penicillin-binding proteins (PBPs), akin to β-lactam antibiotics, though specific MIC data remain pending .
CNS Penetration and Neuroactivity
Structural analogs with reduced P-glycoprotein (P-gp) recognition achieve measurable brain concentrations . The methoxyethyl group in this compound likely diminishes P-gp-mediated efflux, as demonstrated by rhodamine123 uptake assays in MDR1-MDCKII cells (2.3-fold increase vs. controls) . Potential applications include Alzheimer’s disease therapy through β-secretase inhibition .
Pharmacokinetic and Toxicological Profiles
Metabolic Stability
Mouse liver microsome assays for related indole-2-carboxamides reveal t₁/₂ = 45–60 min, a 40% improvement over earlier leads . The methoxyethyl group reduces cytochrome P450 3A4-mediated oxidation, prolonging systemic exposure .
Toxicity Considerations
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Indole Derivatives
| Compound | Anticancer IC₅₀ (μM) | logP | P-gp Substrate |
|---|---|---|---|
| Target Compound | 1.2–5.6* | 2.8 | No |
| 5-Methoxyindole | >50 | 1.9 | Yes |
| Indole-3-carbinol | 8.7 | 2.1 | Yes |
| Indomethacin | N/A | 4.3 | Yes |
*Estimated based on structural analogs .
Future Directions and Applications
Drug Development
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in oncology .
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CNS Drug Design: Structural tweaks to enhance blood-brain barrier penetration for neurodegenerative diseases .
Synthetic Chemistry
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